Nitrarine 2HCl Nitrarine 2HCl It is a hypotensive, a spasmolytic, a coronary dilator and a sedative in experimental arrhythmias. Alkaloid , from plants of the Zygophyllaceae family
In experimental arrhythmias in the cat, caused by calcium chloride, Aconitine and electric cardiac stimulation, Nitrarine dihydrochloride presents a hypotensive, spasmolytic, coronary dilating and sedative action. Its antiarrhythmic properties are due to its stabilizating effects on the membrane and its coronary dilating action. Nitrarine dihydrochloride is 3-4 times as potent as Novocainamide and Quinidine, and the duration of its effect is 2-5 times longer than that of these products.
NITRARINE Di-HCl(cas 20069-05-0) is a hypotensive, a spasmolytic, a coronary dilator and a sedative in experimental arrhythmias. Alkaloid, from plants of the Zygophyllaceae family In experimental arrhythmias in the cat, caused by calcium chloride, Aconitine and electric cardiac stimulation, Nitrarine dihydrochloride presents a hypotensive, spasmolytic, coronary dilating and sedative action. Its antiarrhythmic properties are due to its stabilizating effects on the membrane and its coronary dilating action. Nitrarine dihydrochloride is 3-4 times as potent as Novocainamide and Quinidine, and the duration of its effect is 2-5 times longer than that of these products.
Brand Name: Vulcanchem
CAS No.: 20069-05-0
VCID: VC0000071
InChI: InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H/t14-,15+,17-,18-,20+;;/m0../s1
SMILES: C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl
Molecular Formula: C20H25N3.2HCl
Molecular Weight: 380.35 g/mol

Nitrarine 2HCl

CAS No.: 20069-05-0

Cat. No.: VC0000071

Molecular Formula: C20H25N3.2HCl

Molecular Weight: 380.35 g/mol

Purity: 97 %

* For research use only. Not for human or veterinary use.

Nitrarine 2HCl - 20069-05-0

CAS No. 20069-05-0
Molecular Formula C20H25N3.2HCl
Molecular Weight 380.35 g/mol
IUPAC Name (1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride
Standard InChI InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H/t14-,15+,17-,18-,20+;;/m0../s1
SMILES C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl

Chemical Properties and Structure

Nitrarine dihydrochloride (Nitrarine 2HCl) is the dihydrochloride salt of nitrarine, a naturally occurring alkaloid. Its chemical formula is C20H27Cl2N3, with a molecular weight of 380.4 g/mol . The parent compound, nitrarine, has the molecular formula C20H25N3 and a molecular weight of 307.4 g/mol .

Chemical Identifiers

Nitrarine dihydrochloride is known by several identifiers and synonyms, which are essential for its accurate identification in scientific literature and databases:

PropertyValue
CAS Number20069-05-0
IUPAC Name(1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride
Chemical FormulaC20H27Cl2N3
Molecular Weight380.4 g/mol
Standard InChIInChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H
Standard InChIKeyAJFJKGLXKPEJMU-UHFFFAOYSA-N

The parent compound nitrarine has been reported to occur naturally in several plant species including Nitraria schoberi, Nitraria komarovii, and Nitraria billardierei .

Structural Characteristics

Nitrarine dihydrochloride possesses a complex polycyclic structure with three nitrogen atoms positioned within its framework. The compound features a triazahexacyclic system, characterized by a series of interconnected rings that contribute to its biological activity . This structural complexity is likely responsible for its diverse pharmacological properties.

The parent compound nitrarine features stereogenic centers, with the absolute configuration described as (1S,2R,15R,16R,21S) in its IUPAC name . When converted to the dihydrochloride salt, it maintains this structural backbone with the addition of two hydrochloride groups.

Biological Activities and Pharmacological Effects

Nitrarine dihydrochloride exhibits a diverse range of biological activities that make it a compound of significant interest in pharmacological research.

Cardiovascular Effects

One of the most notable properties of nitrarine dihydrochloride is its effect on the cardiovascular system. The compound has demonstrated several beneficial activities:

  • Hypotensive effects, which can potentially help in managing high blood pressure

  • Coronary dilating properties, improving blood flow to the heart

  • Antiarrhythmic activity, particularly effective in experimental arrhythmias

In experimental arrhythmias in cats caused by calcium chloride, aconitine, and electric cardiac stimulation, nitrarine dihydrochloride has shown promising results. Its antiarrhythmic properties are attributed to its membrane-stabilizing effects and coronary dilating action .

Comparative Potency

What makes nitrarine dihydrochloride particularly noteworthy in the field of cardiovascular pharmacology is its comparative potency against established antiarrhythmic agents:

DrugRelative PotencyDuration of Effect
Nitrarine 2HCl3-4x more potent2-5x longer
NovocainamideReferenceReference
QuinidineReferenceReference

As indicated in the table, nitrarine dihydrochloride is 3-4 times as potent as novocainamide and quinidine, with a duration of effect that is 2-5 times longer than these established products . This enhanced potency and prolonged duration suggest potential advantages in clinical applications, though further research is needed to confirm these effects in human subjects.

Additional Pharmacological Properties

Beyond its cardiovascular effects, nitrarine dihydrochloride also demonstrates:

  • Spasmolytic activity, which can help relieve smooth muscle spasms

  • Sedative effects, potentially useful for its calming properties

  • Antiviral potential, particularly in reducing viral entry in certain studies

Research Findings and Antiviral Activity

Recent scientific investigations have explored new potential applications for nitrarine dihydrochloride, particularly in the field of antiviral research.

Mechanism of Action

The primary mechanisms through which nitrarine dihydrochloride exerts its pharmacological effects include:

  • Membrane stabilization, which contributes to its antiarrhythmic properties

  • Coronary vasodilation, improving cardiac blood flow

  • Inhibition of viral fusion in the endosomal compartment, accounting for its antiviral activity

These diverse mechanisms highlight the compound's versatility as a potential therapeutic agent for multiple conditions.

Route of AdministrationSpeciesLD50 ValueConcentration
IntravenousMice117 mg/kg1% solution
SubcutaneousMice520 mg/kg2% solution

These toxicity values indicate that nitrarine dihydrochloride requires careful handling and precise dosing in any potential clinical applications. The significantly higher LD50 for subcutaneous administration compared to intravenous routes suggests that the compound's toxicity profile varies considerably depending on the route of administration.

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